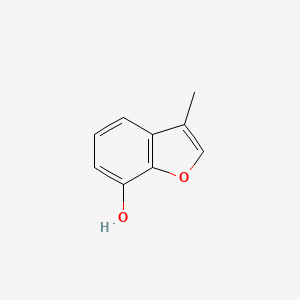

3-Methyl-1-benzofuran-7-ol

Description

Structure

3D Structure

Properties

CAS No. |

102624-65-7 |

|---|---|

Molecular Formula |

C9H8O2 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

3-methyl-1-benzofuran-7-ol |

InChI |

InChI=1S/C9H8O2/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,10H,1H3 |

InChI Key |

YUGZXQTXCBFEAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC2=C1C=CC=C2O |

Origin of Product |

United States |

Synthesis of 7 Hydroxybenzofurans

While a specific, documented synthesis for 3-Methyl-1-benzofuran-7-ol is not readily found in the literature, general methods for the preparation of the 7-hydroxybenzofuran core are well-established. These strategies can be adapted to produce the 3-methyl substituted target.

One common approach involves the demethylation of a corresponding 7-methoxybenzofuran (B1297906) precursor. The reaction can be carried out by heating the methoxy-substituted compound with a reagent like pyridine (B92270) hydrochloride. Another versatile strategy begins with a substituted dihydroxyacetophenone. A two-step procedure starting from 2,3-dihydroxyacetophenone can yield 7-hydroxybenzofuran-3(2H)-one, which is then reduced using a reagent such as lithium borohydride (B1222165) to afford the final 7-hydroxybenzofuran. arkat-usa.org More complex, multi-component methods, such as the Mukaiyama-Michael addition of silyl (B83357) enol ethers to in situ-generated ortho-benzoquinones, provide a pathway to highly functionalized 7-hydroxybenzofuran carboxylates. nih.govacs.org

Chemical Reactivity and Strategic Derivatization of 3 Methyl 1 Benzofuran 7 Ol

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the benzofuran (B130515) system is susceptible to electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. masterorganicchemistry.com The hydroxyl group at the 7-position and the fused furan (B31954) ring influence the regioselectivity of these reactions. The benzofuran ring system is considered electron-rich, which makes it highly reactive towards electrophiles. rsc.org

The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of 3-Methyl-1-benzofuran-7-ol, the positions ortho to the hydroxyl group are C6 and C8 (part of the furan ring). The para position is C4. Therefore, electrophilic substitution is expected to occur preferentially at the C4 and C6 positions. For instance, the presence of methoxy (B1213986) groups on the benzene ring of a 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative was found to facilitate electrophilic substitution at the ortho position of the benzene ring. mdpi.comresearchgate.net

Reactions Involving the Furan Ring Moiety

In benzofurans, electrophilic attack can occur at the C2 or C3 position. stackexchange.com The stability of the resulting intermediate carbocation determines the preferred site of reaction. Attack at the C2 position leads to a carbocation that is stabilized by the adjacent benzene ring, analogous to a benzyl (B1604629) carbocation. stackexchange.com Conversely, attack at the C3 position generates a carbocation where the positive charge can be delocalized by the lone pair of electrons on the oxygen atom. stackexchange.com

Derivatization at the C2 and C3 positions of the benzofuran core is a common strategy in the synthesis of various biologically active molecules. rsc.org For example, a variety of substituents can be introduced at these positions to modulate the pharmacological properties of the resulting compounds. rsc.org

Transformations at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 7-position is a key site for derivatization, allowing for the synthesis of a wide range of analogs through etherification and esterification reactions. These transformations can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity and hydrogen bonding capacity, which can in turn influence its biological activity.

Etherification: The phenolic hydroxyl group can be converted to an ether by reacting 3-Methyl-1-benzofuran-7-ol with an alkyl halide or another suitable electrophile in the presence of a base. For example, methylation of 3-methyl-benzofuran-5-ol has been accomplished using methyl iodide. google.com This reaction proceeds via deprotonation of the hydroxyl group by the base to form a more nucleophilic phenoxide ion, which then attacks the electrophile.

Esterification: Ester derivatives can be prepared by reacting 3-Methyl-1-benzofuran-7-ol with a carboxylic acid, acid chloride, or acid anhydride. rsc.orgresearchgate.net These reactions are often catalyzed by an acid or a coupling agent. The formation of benzofuran esters is a significant strategy in the development of new therapeutic agents. rsc.org

Functional Group Interconversions of Benzofuranol Derivatives

Functional group interconversions are essential for the synthesis of complex molecules from simpler precursors. scribd.com In the context of 3-Methyl-1-benzofuran-7-ol derivatives, these transformations allow for the strategic modification of the molecule to access a diverse array of compounds.

Bromination is a common functional group interconversion that can occur at different positions of the benzofuran scaffold depending on the reaction conditions and the substituents present.

Bromination of the Methyl Group: The methyl group at the C3 position can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. mdpi.comresearchgate.netnih.gov This reaction proceeds via a free radical mechanism to afford a bromomethyl derivative. mdpi.comresearchgate.net This bromomethyl intermediate is a versatile synthon for further modifications.

Bromination of the Benzene Ring: As an electrophilic aromatic substitution, bromination of the benzene ring can also occur, typically using a source of electrophilic bromine. The presence of activating groups like hydroxyl or methoxy groups can direct the bromination to specific positions on the benzene ring. mdpi.comresearchgate.net

A study on 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone demonstrated that bromination with NBS could lead to the formation of a product containing two bromine atoms, one on the methyl group and another on the benzene ring, highlighting the influence of activating groups on the regioselectivity of the reaction. mdpi.comresearchgate.net

The bromomethyl derivatives obtained from the bromination of the C3-methyl group are excellent substrates for nucleophilic substitution reactions. nih.govmdpi.com The bromine atom is a good leaving group, allowing for the introduction of a variety of nucleophiles.

For instance, the bromomethyl carbon of ethyl 3-(bromomethyl)benzofuran-2-carboxylate has been successfully reacted with morpholine, a nitrogen nucleophile, to furnish the corresponding morpholinomethyl derivative. nih.gov This reaction is often facilitated by the addition of potassium iodide, which can promote the substitution through the in-situ formation of a more reactive iodomethyl intermediate.

Derivatives of 3-methylbenzofuran (B1293835) can also undergo addition-elimination reactions, particularly at carbonyl groups introduced onto the scaffold. For example, 3-methylbenzofuran-2-carbohydrazide, formed from the corresponding ester, can react with aldehydes and ketones in a condensation reaction. nih.govtandfonline.com This reaction involves the nucleophilic addition of the hydrazide to the carbonyl group, followed by the elimination of a water molecule to form a hydrazone. tandfonline.com

Chemo- and Regioselectivity in Derivatization of 3-Methyl-1-benzofuran-7-ol

The derivatization of 3-Methyl-1-benzofuran-7-ol presents a fascinating study in chemo- and regioselectivity, owing to the presence of multiple reactive sites within the molecule. The key functional groups that govern its reactivity are the phenolic hydroxyl group at the C7 position, the electron-rich benzofuran ring system, and the methyl group at the C3 position. The interplay of these groups dictates the outcome of various chemical transformations, allowing for selective functionalization under specific reaction conditions.

The benzofuran nucleus is a π-excessive heteroaromatic system, making it susceptible to electrophilic substitution. rsc.org In unsubstituted benzofuran, the C2 position is generally the most reactive towards electrophiles. rsc.org However, the substituents on the benzene ring, particularly the strongly activating hydroxyl group at C7, significantly influence the regioselectivity of such reactions. This hydroxyl group, being a powerful ortho-, para-director, activates the C4 and C6 positions towards electrophilic attack.

Furthermore, the hydroxyl group itself is a primary site for derivatization, readily undergoing reactions typical of phenols, such as etherification and esterification. The methyl group at the C3 position, while less reactive than the other sites, can undergo functionalization, for example, through free-radical halogenation. mdpi.comnih.gov The selective modification of one functional group in the presence of others is a key challenge and opportunity in the strategic derivatization of 3-Methyl-1-benzofuran-7-ol.

Chemoselectivity: Navigating Multiple Reactive Centers

Chemoselectivity in the derivatization of 3-Methyl-1-benzofuran-7-ol revolves around the preferential reaction of one functional group over another. The primary competition exists between the phenolic hydroxyl group and the benzofuran ring system.

Reactions at the Hydroxyl Group vs. the Aromatic Ring: The acidity of the phenolic proton makes the hydroxyl group highly reactive towards bases and a range of electrophiles under basic conditions. For instance, in the presence of a base, the hydroxyl group is readily deprotonated to form a phenoxide ion, which is a potent nucleophile. This allows for selective O-alkylation or O-acylation, leaving the carbon framework of the benzofuran untouched. Conversely, under acidic or neutral conditions, electrophilic attack on the aromatic ring can be favored.

Reactions at the Furan Ring vs. the Benzene Ring: Within the benzofuran system, the furan ring is generally more electron-rich and thus more susceptible to electrophilic attack than the benzene ring. However, the powerful activating effect of the C7-hydroxyl group can enhance the reactivity of the benzene portion of the molecule, particularly at the C6 and C4 positions.

Functionalization of the Methyl Group: The methyl group at C3 is the least reactive site under many conditions. However, under free-radical conditions, such as exposure to N-bromosuccinimide (NBS) with a radical initiator, selective bromination of the methyl group can be achieved to form a bromomethyl derivative. mdpi.comnih.gov This derivative then serves as a versatile intermediate for further nucleophilic substitution reactions. nih.gov

The choice of reagents and reaction conditions is paramount in directing the reaction to the desired functional group. The following table summarizes the expected chemoselective outcomes for various reaction types.

| Reaction Type | Reagent(s) | Primary Reactive Site | Expected Product Type |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | 7-OH group | 7-Alkoxy-3-methyl-1-benzofuran |

| O-Acylation | Acyl halide or Anhydride, Base (e.g., Pyridine (B92270), Et₃N) | 7-OH group | 3-Methyl-1-benzofuran-7-yl ester |

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | HNO₃/H₂SO₄, Br₂/FeBr₃ | Benzene ring (C4/C6) | 4- and/or 6-substituted derivative |

| Free Radical Bromination | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) | 3-CH₃ group | 3-(Bromomethyl)-1-benzofuran-7-ol |

Regioselectivity: Controlling Positional Isomerism

Regioselectivity concerns the specific position at which a reaction occurs when multiple similar sites are available. In the context of 3-Methyl-1-benzofuran-7-ol, this is most relevant for electrophilic substitution reactions on the aromatic rings.

As previously mentioned, the C7-hydroxyl group is a strong activating and ortho-, para-directing group. This electronic influence significantly outweighs the directing effects of the furan oxygen and the C3-methyl group for electrophilic aromatic substitution on the benzene ring. Therefore, incoming electrophiles will preferentially attack the positions ortho and para to the hydroxyl group.

Position C6 (ortho): This position is activated by the hydroxyl group.

Position C4 (para): This position is also activated by the hydroxyl group.

Position C5: This position is meta to the hydroxyl group and is therefore less activated.

Position C2: While typically the most reactive site in unsubstituted benzofurans, its reactivity in this substituted system is modulated by the other functional groups. rsc.org

Steric hindrance can also play a role in determining the final product distribution. The position adjacent to the fused furan ring (C6) might be slightly less sterically accessible than the C4 position. However, the electronic activation from the hydroxyl group is generally the dominant factor.

The following table outlines the predicted regioselectivity for common electrophilic substitution reactions.

| Reaction Type | Electrophile | Predicted Major Regioisomer(s) | Rationale |

| Nitration | NO₂⁺ | 6-Nitro-3-methyl-1-benzofuran-7-ol | Strong directing effect of the C7-OH group to the ortho position. |

| Halogenation (e.g., Bromination) | Br⁺ | 6-Bromo-3-methyl-1-benzofuran-7-ol | Strong directing effect of the C7-OH group to the ortho position. |

| Friedel-Crafts Acylation | RCO⁺ | 6-Acyl-3-methyl-1-benzofuran-7-ol | The C7-OH group directs the bulky acyl group to the less hindered ortho position. |

| Friedel-Crafts Alkylation | R⁺ | Mixture of 4- and 6-alkyl derivatives | Alkylation is often less regioselective than acylation and can be prone to polyalkylation. |

It is important to note that while these predictions are based on established principles of organic chemistry, the actual product distribution can be influenced by specific reaction conditions such as the solvent, temperature, and the nature of the electrophile. tandfonline.com Detailed experimental studies are necessary to definitively establish the chemo- and regioselectivity for each specific derivatization reaction of 3-Methyl-1-benzofuran-7-ol.

Spectroscopic and Structural Elucidation Methodologies for 3 Methyl 1 Benzofuran 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy.rsc.orgtandfonline.comresearchgate.nethmdb.cagoogle.comnp-mrd.orgmdpi.comnih.govacs.orgrsc.orgnih.govresearchgate.netresearchgate.netresearchgate.net

NMR spectroscopy is a cornerstone technique for the elucidation of the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopic Analysis.rsc.orgtandfonline.comhmdb.cagoogle.commdpi.comnih.govnih.govresearchgate.netresearchgate.net

Proton NMR (¹H NMR) spectroscopy of 3-Methyl-1-benzofuran-7-ol reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) of these signals provide a wealth of information regarding the electronic environment and neighboring protons.

In a typical ¹H NMR spectrum of a related compound, 3,6-Dimethyl-benzofuran-5-ol, run in deuterated chloroform (B151607) (CDCl₃), the following signals are observed: a singlet at 7.30 ppm and another at 6.87 ppm, corresponding to the aromatic protons. google.com A broad singlet at 4.59 ppm is attributed to the hydroxyl proton. google.com The two methyl groups appear as singlets at 2.35 ppm and 2.17 ppm. google.com For 3-Methyl-benzofuran-4-ol, the aromatic protons appear as a multiplet between 7.01-7.09 ppm and a doublet of doublets at 6.51 ppm, with the hydroxyl proton as a broad singlet at 5.08 ppm and the methyl group as a singlet at 2.39 ppm. google.com

Table 1: Representative ¹H NMR Data for Related Benzofuran (B130515) Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|

| 3,6-Dimethyl-benzofuran-5-ol | CDCl₃ | 7.30 | s | Ar-H | google.com |

| 6.87 | s | Ar-H | google.com | ||

| 4.59 | bs | OH | google.com | ||

| 2.35 | s | CH₃ | google.com | ||

| 2.17 | s | CH₃ | google.com | ||

| 3-Methyl-benzofuran-4-ol | CDCl₃ | 7.26 | m | Ar-H | google.com |

| 7.01-7.09 | m | Ar-H | google.com | ||

| 6.51 | dd | Ar-H | google.com | ||

| 5.08 | bs | OH | google.com |

¹³C NMR Spectroscopic Analysis.rsc.orgtandfonline.comresearchgate.netgoogle.comnp-mrd.orgmdpi.comnih.govresearchgate.netresearchgate.netnih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3-Methyl-1-benzofuran-7-ol gives rise to a distinct signal in the ¹³C NMR spectrum.

For the related compound 1-(5-Methoxy-3-Methyl-1-Benzofuran-2-yl)Ethanone, the ¹³C NMR spectrum shows signals for the methyl carbon at δ 9.56, the methoxy (B1213986) carbon at δ 55.87, and aromatic and furan (B31954) carbons in the range of δ 102.22 to 156.23. mdpi.com The carbonyl carbon appears at δ 191.26. mdpi.com This illustrates the typical chemical shift ranges for carbons in a benzofuran system.

Table 2: Representative ¹³C NMR Data for a Related Benzofuran Derivative

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|---|---|

| 1-(5-Methoxy-3-Methyl-1-Benzofuran-2-yl)Ethanone | CDCl₃ | 9.56 | -CH₃ | mdpi.com |

| 27.70 | -COCH₃ | mdpi.com | ||

| 55.87 | -OCH₃ | mdpi.com | ||

| 102.22, 112.83, 118.26, 124.10, 129.80, 148.98, 149.04, 156.23 | Aromatic and Furan Carbons | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.rsc.orgtandfonline.comnp-mrd.orgmdpi.comnih.govrsc.orgresearchgate.netresearchgate.netresearchgate.netnist.govresearchgate.netresearcher.life

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS).rsc.orgnp-mrd.orgmdpi.comnih.govrsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For example, in the analysis of a related benzofuran derivative, the calculated m/z for C₁₂H₁₂O₃ [M+Na]⁺ was 227.0684, and the found value was 227.0674, confirming the elemental composition. mdpi.com For 3-Methyl-1-benzofuran-7-ol (C₉H₈O₂), HRMS would be expected to show a molecular ion peak at a highly accurate m/z value corresponding to this formula.

Electrospray Ionization Mass Spectrometry (ESI-MS).tandfonline.comnp-mrd.orgmdpi.comresearchgate.netresearchgate.netresearcher.life

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, the sample is typically ionized by forming adducts, such as [M+H]⁺ or [M+Na]⁺. This method is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. The structures of various benzofuran derivatives have been confirmed using ESI-MS, which provides the molecular weight of the compounds. mdpi.comresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for elucidating the functional groups present in 3-Methyl-1-benzofuran-7-ol. The FT-IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. For instance, the spectrum of the related compound 3-methyl-1-benzofuran-5-ol, when analyzed as a KBr wafer, provides insight into the types of bonds present. nih.gov Similarly, the FT-IR spectrum of the analogous 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) shows a distinct C-H vibration at 3120 cm⁻¹. researchgate.net In the case of 3-Methyl-1-benzofuran-7-ol, a broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C-O stretching of the furan ring and the phenolic hydroxyl group are expected in the 1000-1300 cm⁻¹ region. The presence of the methyl group would be confirmed by C-H bending vibrations around 1375-1450 cm⁻¹. docbrown.info

Table 1: Characteristic FT-IR Absorption Bands for 3-Methyl-1-benzofuran-7-ol Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Furan Ring / Phenol | C-O Stretch | 1000-1300 |

| Methyl (-CH₃) | C-H Bend | 1375-1450 |

Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the 3-Methyl-1-benzofuran-7-ol molecule. Benzofuran and its derivatives are known to exhibit fluorescence in the UV-Visible region, making them of interest for applications such as fluorescent indicators and biological sensors. researchgate.net The absorption and emission properties are influenced by the molecular structure, including the presence of functional groups and the extent of conjugation. researchgate.net Theoretical studies on benzofuran derivatives, including analyses of HOMO-LUMO energy gaps, help in understanding their photophysical properties. researchgate.net The UV-Vis spectrum of 3-Methyl-1-benzofuran-7-ol is expected to show absorption maxima characteristic of the benzofuran chromophore, with potential shifts due to the methyl and hydroxyl substituents.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation, purification, and purity assessment of 3-Methyl-1-benzofuran-7-ol. These techniques are widely used in the analysis of complex mixtures and for the isolation of target compounds. echemi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for identifying and quantifying volatile and semi-volatile compounds. mdpi.com In the analysis of 3-Methyl-1-benzofuran-7-ol, the gas chromatograph separates the compound from any impurities based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint. researchgate.net The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. nih.gov This method is also valuable for detecting and identifying trace-level impurities. biomedpharmajournal.org

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of compounds that are not sufficiently volatile for GC analysis. researchgate.net For 3-Methyl-1-benzofuran-7-ol, reversed-phase HPLC would likely be the method of choice, utilizing a non-polar stationary phase and a polar mobile phase. rsc.org The separation is based on the differential partitioning of the analyte between the two phases. HPLC is crucial for determining the purity of a sample and for isolating the compound from a reaction mixture. nih.gov Different detectors, such as UV-Vis or diode array detectors, can be coupled with the HPLC system to provide additional spectral information for peak identification. The development of HPLC methods for related benzofuran derivatives has been reported for the analysis of metabolites in various matrices. nih.gov

Advanced Applications of Benzofuranol Derivatives in Materials Science and Chemical Innovation

Utilization in Luminescent and Optoelectronic Materials

Benzofuran (B130515) derivatives are recognized for their inherent fluorescence, making them promising candidates for various optical and electronic applications. The introduction of a hydroxyl group, as in benzofuranols, can further modulate these properties, opening avenues for the development of novel materials.

Fluorescence and Absorption Properties

Benzofuran derivatives often exhibit strong fluorescence, a property that is highly dependent on their molecular structure and substitution patterns. Studies on functionalized benzofuran derivatives have revealed their diverse photophysical behaviors. For instance, a series of synthesized benzofuran derivatives displayed distinct absorption and emission spectra, with some exhibiting significant nonlinear optical responses.

The photophysical characteristics of these compounds are influenced by factors such as the nature and position of substituents on the benzofuran ring. For example, the introduction of long alkyl chains has been shown to enhance solubility in organic solvents, which is advantageous for material processing. The self-assembly behavior of these derivatives can also be tuned, leading to the formation of regular nanostructures with potential applications in nanoscale optoelectronics.

| Compound Type | Key Photophysical Properties | Potential Applications |

| Functionalized Benzofuran Derivatives | Tunable absorption and fluorescence spectra, nonlinear optical (NLO) response. | Optical limiting materials, nanostructured optoelectronics. |

This table is generated based on data from studies on various functionalized benzofuran derivatives.

Application in Organic Light-Emitting Diodes (OLEDs)

The rigid and planar structure of the benzofuran core, combined with the potential for functionalization, allows for the tuning of electronic properties to meet the requirements of different layers within an OLED device. The hydroxyl group in benzofuranols could potentially be functionalized to attach other organic moieties, thereby creating novel materials with tailored charge-transport and emissive properties.

Electron Transport and Injection Material Development

Efficient electron transport and injection are crucial for the performance of OLEDs and other organic electronic devices. Materials based on benzofuran and its derivatives have shown promise in this area. For instance, anthracene-dibenzofuran based compounds have been developed as electron transport type hosts for blue OLEDs. These materials exhibit good electron-transporting features, contributing to improved device performance and longevity.

The electron-deficient nature of the furan (B31954) ring in the benzofuran system can be harnessed to design materials with suitable lowest unoccupied molecular orbital (LUMO) energy levels for efficient electron injection from the cathode. The strategic placement of substituents on the benzofuranol scaffold could further refine these electronic properties, leading to the development of next-generation electron transport materials.

Role as Building Blocks in Complex Chemical Synthesis

The benzofuran nucleus is a valuable synthon in organic synthesis, providing a rigid framework for the construction of more complex molecules. A palladium-mediated synthesis of a functionalized benzofuran has been reported as a common intermediate for the preparation of analogues of salvianolic acids, which are natural products with potent antioxidant properties. nih.govresearchgate.net This highlights the utility of the benzofuran scaffold in medicinal chemistry and drug discovery.

The presence of a hydroxyl group on the benzofuran ring, as in 3-Methyl-1-benzofuran-7-ol, offers a reactive site for further chemical transformations. This hydroxyl group can be readily converted into other functional groups or used as a handle for coupling with other molecules, making benzofuranols versatile building blocks for the synthesis of a wide range of compounds with potential biological or material applications.

Development of Chemical Sensors and Indicators

The fluorescent properties of benzofuran derivatives make them attractive candidates for the development of chemical sensors. The interaction of the benzofuran scaffold with specific analytes can lead to a detectable change in its fluorescence emission, such as quenching or enhancement. Benzofuran-based chemosensors have been developed for the detection of metal ions. researchgate.net For example, a benzofuran glycinamide-based sensor was designed for the selective and sensitive detection of Fe³⁺ ions, exhibiting an "on-off" fluorescence response. researchgate.net

The hydroxyl group in a benzofuranol could play a crucial role in the design of such sensors. It can act as a binding site for metal ions or other target molecules. The binding event would perturb the electronic structure of the benzofuranol, leading to a change in its photophysical properties and thus providing a sensing mechanism.

| Sensor Type | Target Analyte | Sensing Mechanism |

| Benzofuran Glycinamide-based Chemosensor | Fe³⁺ ions | "On-off" fluorescence response |

This table is based on a specific example of a benzofuran-based chemical sensor.

Functional Materials Based on Benzofuranol Scaffolds

The versatility of the benzofuranol scaffold extends to the development of novel functional materials, including polymers. While research specifically on polymers derived from 3-Methyl-1-benzofuran-7-ol is not available, the broader class of benzofuran derivatives has been incorporated into various polymer backbones. For example, benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride has been used as a monomer for the synthesis of polyimides with high thermal stability.

The hydroxyl group of a benzofuranol provides a reactive site for polymerization reactions. For instance, it could be used in condensation polymerization to form polyesters or polyethers. The resulting polymers would incorporate the rigid and potentially fluorescent benzofuran unit into their structure, leading to materials with unique thermal, mechanical, and optical properties suitable for a range of applications, from high-performance plastics to advanced optical films.

Benzofuran-Based Derivatization Reagents for Analytical Chemistry6.5.1. Reagents for Enhanced Detectability in Chromatography6.5.2. Fluorogenic Labeling Reagents

Further research and publication of studies specifically investigating 3-Methyl-1-benzofuran-7-ol are necessary to provide the detailed and scientifically accurate information required to fulfill the user's request.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes for Benzofuranols

The synthesis of benzofuran (B130515) derivatives has evolved significantly, moving towards more efficient and selective methodologies. nih.gov Future work will likely concentrate on refining these approaches, with an emphasis on both metal-catalyzed and metal-free reactions.

Transition-metal catalysis remains a cornerstone for constructing the benzofuran core. Palladium- and copper-catalyzed reactions, such as Sonogashira coupling followed by intramolecular cyclization, have proven effective. acs.org Researchers are exploring the use of other transition metals like rhodium, iridium, and nickel to achieve unique reactivity and selectivity. nih.gov The development of heterogeneous catalysts is also a key area, as they offer advantages in terms of easier separation and recyclability, contributing to more sustainable processes. mdpi.com

Simultaneously, metal-free synthetic routes are gaining prominence to avoid the cost, toxicity, and waste associated with metal catalysts. nih.gov Strategies such as Brønsted acid-mediated cycloadditions, iodine-promoted reactions, and photocatalytic methods are emerging as powerful alternatives. nih.gov These methods often proceed under mild conditions and offer excellent chemo- and regioselectivity, aligning with the principles of green chemistry. nih.gov

| Synthetic Approach | Catalyst/Reagent Example | Key Advantages |

| Transition Metal-Catalyzed | Palladium, Copper, Rhodium, Iridium | High efficiency, selectivity, broad substrate scope. nih.govunamur.be |

| Metal-Free | Brønsted Acids, Iodine, Photocatalysts | Avoids toxic metal contamination, mild reaction conditions. nih.gov |

| Base-Mediated | Cesium Carbonate (Cs₂CO₃) | Can facilitate specific annulation reactions. nih.gov |

Advanced Spectroscopic Characterization Techniques

Accurate structural elucidation is fundamental to understanding the properties and reactivity of 3-Methyl-1-benzofuran-7-ol and its derivatives. While standard spectroscopic methods are well-established, advanced and hyphenated techniques are becoming indispensable for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the chemical structure. ipb.ptdergi-fytronix.com One-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like HSQC and HMBC) provide detailed information about the connectivity of atoms. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular formula with high accuracy. mdpi.com

The integration of separation and spectroscopic techniques, known as hyphenated techniques, offers powerful analytical capabilities, especially for complex mixtures or metabolite analysis. nih.govijnrd.org Techniques like High-Performance Liquid Chromatography-NMR-Mass Spectrometry (HPLC-NMR-MS) allow for the separation, identification, and structural confirmation of individual components in a single run. nih.govspringernature.com This is particularly valuable for studying the metabolic fate of benzofuran compounds. nih.gov

| Technique | Information Provided | Relevance to Benzofuranols |

| 1D/2D NMR | Connectivity, chemical environment of atoms. | Primary tool for structural confirmation. ipb.pt |

| HRMS | Exact mass and elemental composition. | Unambiguous determination of molecular formula. mdpi.com |

| FT-IR | Presence of functional groups (e.g., -OH). | Confirms key structural features. dergi-fytronix.com |

| HPLC-NMR-MS | Separation and online identification of components. | Analysis of reaction mixtures and metabolites. nih.govspringernature.com |

Integration of Computational Methods for Structure-Property Relationship Studies

Computational chemistry has become a vital partner to experimental work, enabling the prediction of molecular properties and guiding the design of new compounds. aip.org Density Functional Theory (DFT) is a particularly powerful tool for investigating the electronic structure, geometry, and reactivity of benzofuran derivatives. aip.org

By calculating descriptors such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moments, and molecular electrostatic potential, researchers can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). nih.govsemanticscholar.org These models correlate the structural features of a molecule with its biological activity or physical properties, accelerating the discovery of new functional molecules. nih.gov For instance, DFT calculations can be used to study the antioxidant potential of benzofuranols by determining O-H bond dissociation enthalpies. rsc.org Molecular docking simulations further allow for the prediction of how these molecules might interact with biological targets like enzymes or receptors. aip.orgaip.org

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis. | HOMO/LUMO energies, bond dissociation enthalpy, electrostatic potential. rsc.org |

| QSAR/QSPR | Correlating structure with activity/properties. | Prediction of biological activity and physical characteristics. nih.gov |

| Molecular Docking | Simulating ligand-receptor interactions. | Binding affinity and mode of interaction with biological targets. aip.org |

Development of New Material Science Applications

The rigid, planar structure and favorable electronic properties of the benzofuran core make it an attractive building block for advanced materials, particularly in the field of organic electronics. researchgate.net

Benzofuran derivatives have shown significant promise as organic semiconductors for use in Organic Field-Effect Transistors (OFETs) and as emissive materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.netnih.govfrontiersin.orgmanchester.ac.uk Their inherent stability and high quantum yields in some cases make them suitable for creating efficient and durable electronic devices. researchgate.net Research is focused on synthesizing novel benzofuran-containing oligomers and polymers and tuning their electronic properties by fusing them with other aromatic systems, such as acridine (B1665455) or fluorene, to achieve desired performance characteristics like blue light emission or improved charge carrier mobility. ingentaconnect.comrsc.orgrsc.orgresearchgate.netbwise.kr

| Application Area | Key Properties of Benzofurans | Example Device/Material |

| Organic Electronics | Good charge transport, thermal stability, rigidity. | Organic Field-Effect Transistors (OFETs). researchgate.netresearchgate.net |

| Light Emission | High quantum yield, tunable emission spectra. | Organic Light-Emitting Diodes (OLEDs). ingentaconnect.comrsc.org |

| Semiconductors | Planar structure, extended π-conjugation. | p-type semiconducting layers in transistors. researchgate.net |

Sustainable and Scalable Production Methods

In line with the global push for green chemistry, a major trend in the synthesis of benzofuranols is the development of sustainable and scalable production methods. rsc.org This involves minimizing waste, reducing energy consumption, and using environmentally benign reagents and solvents. nih.gov

One-pot reactions and tandem catalytic cycles are being designed to reduce the number of intermediate purification steps, thereby saving time and resources. acs.org The use of green solvents, such as water or deep eutectic solvents (DES), is a significant area of exploration. researchgate.netresearchgate.netmdpi.com DES, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable, non-toxic, and can enhance reaction rates. nih.govresearchgate.net

Furthermore, continuous flow chemistry is emerging as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. researchgate.netmtak.hu By performing reactions in microreactors, flow systems offer precise control over reaction parameters, improve heat and mass transfer, and allow for the safe handling of hazardous intermediates, making the path from laboratory discovery to industrial production more seamless. mtak.huazolifesciences.com

| Sustainable Strategy | Description | Key Benefit |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Reduced waste, time, and resource consumption. acs.org |

| Green Solvents | Use of water or Deep Eutectic Solvents (DES). | Lower environmental impact and toxicity. nih.govresearchgate.net |

| Continuous Flow Chemistry | Reactions performed in a continuously flowing stream. | Enhanced safety, scalability, and process control. mtak.huazolifesciences.com |

Q & A

Q. What are the established synthetic routes for 3-Methyl-1-benzofuran-7-ol, and what reaction conditions are critical for optimizing yield?

A common method involves cyclization of substituted phenolic precursors under thermal or acidic conditions. For example, 2-methylallyloxyphenol undergoes cyclization at 275°C to yield 2,2-dimethyl-2,3-dihydro-7-hydroxybenzofuran, a structurally analogous compound . Another approach uses iodine and aluminum in acetonitrile under reflux to synthesize benzofuran derivatives, achieving ~72% yield for similar structures . Key parameters include:

- Temperature control : Exothermic reactions require careful thermal management.

- Purification : Column chromatography (ethyl acetate/hexane) and acid-base extraction are critical for isolating the product.

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| 2-Methylallyloxyphenol | Precursor | 275°C, cyclization | N/A |

| Iodine/Aluminum | Catalytic cyclization | Reflux in acetonitrile | 72% |

Q. How is the crystal structure of 3-Methyl-1-benzofuran-7-ol determined, and what software tools are used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The structure is solved using direct methods (e.g., SHELXS) and refined with SHELXL, which employs least-squares minimization against F² data . ORTEP-3 is used for graphical representation of thermal ellipsoids and hydrogen-bonding networks . For example, a benzofuran derivative showed planarity deviations of 0.005 Å in the aromatic system, with intermolecular O–H···O hydrogen bonds forming centrosymmetric dimers .

Q. What analytical methods are suitable for detecting 3-Methyl-1-benzofuran-7-ol in environmental samples?

Gas chromatography-mass spectrometry (GC/MS) is effective for volatile derivatives. A validated method for 9-methoxy-7H-furobenzopyran-7-one (a structural analog) uses:

- Derivatization : Silylation to enhance volatility.

- Column : DB-5MS (30 m × 0.25 mm).

- Detection : Selected ion monitoring (SIM) for quantification .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of 3-Methyl-1-benzofuran-7-ol’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reaction pathways. For benzofuran derivatives, studies show that electron-withdrawing groups (e.g., -CF₃) lower LUMO energies, enhancing electrophilic reactivity . Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-311++G**) to model:

- Tautomerism : Stability of keto-enol forms.

- Intermolecular interactions : Hydrogen-bonding motifs observed in SC-XRD .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for 3-Methyl-1-benzofuran-7-ol?

Discrepancies between solution-phase NMR and solid-state XRD often arise from dynamic effects (e.g., tautomerism). For example:

Q. How do substituents influence the photoreactivity of 3-Methyl-1-benzofuran-7-ol, and what applications arise from this property?

Methoxy and alkyl groups alter UV absorption and intersystem crossing efficiency. For example, 8-methoxypsoralen (a furocoumarin) forms photoadducts with DNA under UVA, a mechanism leveraged in photochemotherapy . Key parameters:

- λmax : Shifted by electron-donating groups (e.g., -OCH₃).

- Quantum yield : Measured via actinometry to quantify photoreaction efficiency.

Q. What in vitro assays evaluate the pharmacological potential of 3-Methyl-1-benzofuran-7-ol derivatives?

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram+/Gram– bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Fluorescence-based assays for kinases or dehydrogenases (e.g., dihydroorotate dehydrogenase) .

Q. How are advanced purification techniques (e.g., chiral HPLC) applied to isolate enantiomers of 3-Methyl-1-benzofuran-7-ol derivatives?

Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers. For example:

- Column : Chiralpak IC (250 × 4.6 mm, 5 µm).

- Mobile phase : Hexane/isopropanol (90:10, 1 mL/min).

- Detection : Polarimetric or CD detection for enantiomeric excess (ee) quantification .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.